molecular formula C37H42N2O12 B11483615 N,N'-{propane-1,3-diylbis[oxy(3-methoxybenzene-4,1-diyl)]}bis(3,4,5-trimethoxybenzamide)

N,N'-{propane-1,3-diylbis[oxy(3-methoxybenzene-4,1-diyl)]}bis(3,4,5-trimethoxybenzamide)

Cat. No.: B11483615
M. Wt: 706.7 g/mol
InChI Key: AAHLAOSHXFFGOW-UHFFFAOYSA-N
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Description

N,N’-{propane-1,3-diylbis[oxy(3-methoxybenzene-4,1-diyl)]}bis(3,4,5-trimethoxybenzamide) is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and benzamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-{propane-1,3-diylbis[oxy(3-methoxybenzene-4,1-diyl)]}bis(3,4,5-trimethoxybenzamide) typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of propane-1,3-diol with 3-methoxybenzene-4,1-diyl chloride to form the bis(3-methoxybenzene-4,1-diyl) ether intermediate. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-{propane-1,3-diylbis[oxy(3-methoxybenzene-4,1-diyl)]}bis(3,4,5-trimethoxybenzamide) can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide functionalities can be reduced to amines.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or iodine (I2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the benzamide functionalities can produce amines.

Scientific Research Applications

N,N’-{propane-1,3-diylbis[oxy(3-methoxybenzene-4,1-diyl)]}bis(3,4,5-trimethoxybenzamide) has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N’-{propane-1,3-diylbis[oxy(3-methoxybenzene-4,1-diyl)]}bis(3,4,5-trimethoxybenzamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of multiple methoxy and benzamide groups allows for strong interactions with these targets, potentially leading to significant biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N’-{propane-1,3-diylbis[oxy(3-methoxybenzene-4,1-diyl)]}bis(3,4,5-trimethoxybenzamide): Similar in structure but with variations in the functional groups attached to the benzene rings.

    3,3’-[oxybis(2,1-ethanediyloxy)]bis-1-propanamine: Contains similar ether linkages but different functional groups.

Uniqueness

N,N’-{propane-1,3-diylbis[oxy(3-methoxybenzene-4,1-diyl)]}bis(3,4,5-trimethoxybenzamide) is unique due to its combination of methoxy and benzamide groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C37H42N2O12

Molecular Weight

706.7 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[3-methoxy-4-[3-[2-methoxy-4-[(3,4,5-trimethoxybenzoyl)amino]phenoxy]propoxy]phenyl]benzamide

InChI

InChI=1S/C37H42N2O12/c1-42-28-20-24(38-36(40)22-16-30(44-3)34(48-7)31(17-22)45-4)10-12-26(28)50-14-9-15-51-27-13-11-25(21-29(27)43-2)39-37(41)23-18-32(46-5)35(49-8)33(19-23)47-6/h10-13,16-21H,9,14-15H2,1-8H3,(H,38,40)(H,39,41)

InChI Key

AAHLAOSHXFFGOW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=C(C=C2)OCCCOC3=C(C=C(C=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)OC)OC

Origin of Product

United States

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